molecular formula C7H7F3 B13839111 3,3,6-Trifluoro-6-methylcyclohexa-1,4-diene

3,3,6-Trifluoro-6-methylcyclohexa-1,4-diene

Cat. No.: B13839111
M. Wt: 148.13 g/mol
InChI Key: ZSZZPWISIYVEPC-UHFFFAOYSA-N
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Description

3,3,6-Trifluoro-6-methylcyclohexa-1,4-diene is a fluorinated organic compound characterized by the presence of three fluorine atoms and a methyl group attached to a cyclohexa-1,4-diene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,6-Trifluoro-6-methylcyclohexa-1,4-diene typically involves the trifluoromethylation of cyclohexa-1,4-diene derivatives. One common method is the radical trifluoromethylation, where a trifluoromethyl group is introduced into the molecule using radical intermediates . This process often requires specific catalysts and reaction conditions to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems and optimized reaction conditions to ensure efficient and cost-effective synthesis. The exact methods and conditions can vary depending on the desired purity and application of the compound.

Chemical Reactions Analysis

Types of Reactions

3,3,6-Trifluoro-6-methylcyclohexa-1,4-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.

    Substitution: The trifluoromethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include peracids for oxidation, hydrogen gas with metal catalysts for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce cyclohexane derivatives.

Scientific Research Applications

3,3,6-Trifluoro-6-methylcyclohexa-1,4-diene has several scientific research applications:

Mechanism of Action

The mechanism by which 3,3,6-Trifluoro-6-methylcyclohexa-1,4-diene exerts its effects involves interactions with various molecular targets and pathways. For instance, in electrophilic addition reactions, the compound can form allylic carbocations, which are stabilized by resonance . These intermediates can then undergo further transformations, leading to the formation of various products.

Comparison with Similar Compounds

Similar Compounds

    3,3,6-Trifluoro-6-methylcyclohexane: A fully hydrogenated analog of 3,3,6-Trifluoro-6-methylcyclohexa-1,4-diene.

    3,3,6-Trifluoro-6-methylcyclohexa-1,3-diene: A positional isomer with different double bond locations.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both trifluoromethyl and methyl groups on a cyclohexa-1,4-diene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C7H7F3

Molecular Weight

148.13 g/mol

IUPAC Name

3,3,6-trifluoro-6-methylcyclohexa-1,4-diene

InChI

InChI=1S/C7H7F3/c1-6(8)2-4-7(9,10)5-3-6/h2-5H,1H3

InChI Key

ZSZZPWISIYVEPC-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC(C=C1)(F)F)F

Origin of Product

United States

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